molecular formula C20H19F3N6O B2578232 (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1021253-71-3

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2578232
CAS No.: 1021253-71-3
M. Wt: 416.408
InChI Key: FSZNSJPKVAXIPG-UHFFFAOYSA-N
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Description

The compound "(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone" features a piperazine core substituted with a phenyltetrazole moiety via a methyl bridge and a 4-(trifluoromethyl)phenyl methanone group. The phenyltetrazole contributes to hydrogen bonding and π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, common in pharmacologically active molecules . Its synthesis likely follows protocols analogous to piperazine-tetrazole derivatives, involving coupling reactions between halogenated intermediates and tetrazole precursors .

Properties

IUPAC Name

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)16-8-6-15(7-9-16)19(30)28-12-10-27(11-13-28)14-18-24-25-26-29(18)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZNSJPKVAXIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown. This compound is a complex molecule with a tetrazole ring, which is known to have diverse biological applications. .

Mode of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the broad range of activities associated with tetrazole derivatives, it is likely that this compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. The impact of these properties on the bioavailability of the compound would be an important factor in its pharmacological activity. Tetrazoles are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets. The tetrazole ring in the compound is known to be stable under a variety of conditions, which could contribute to its efficacy.

Biological Activity

The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C21H20F3N7OC_{21}H_{20}F_{3}N_{7}O and a molecular weight of approximately 405.437 g/mol. The presence of the tetrazole ring is significant for enhancing lipophilicity and bioavailability, which are crucial for drug development.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. For instance, compounds containing indole and tetrazole moieties have been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Antiviral Properties

The antiviral activity of tetrazole derivatives has also been documented. Research indicates that these compounds can inhibit viral replication in vitro, particularly against HIV and other viruses. For example, specific derivatives were found to significantly reduce cytotoxicity in MT-4 cells while maintaining antiviral activity . This suggests a selective action that could be beneficial in therapeutic applications.

Anti-inflammatory Effects

In addition to anticancer and antiviral activities, tetrazole derivatives have shown anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. Compounds similar to the one have been linked to reduced levels of pro-inflammatory cytokines in experimental models .

The mode of action for this compound involves several biochemical pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in cancer cell proliferation and survival.
  • Enzyme Inhibition : It potentially inhibits enzymes that are crucial for viral replication or tumor growth.
  • Signal Transduction Modulation : By affecting signaling pathways, it can alter cell cycle progression and apoptosis in cancer cells.

Case Studies

A series of studies have evaluated the biological effects of related compounds:

  • Study 1 : A derivative demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 10 µM, suggesting strong potential as an anticancer agent .
  • Study 2 : Another derivative displayed antiviral activity against HIV with a reduction in viral load by 50% at concentrations below 5 µM .

These findings underscore the versatility and therapeutic potential of tetrazole-containing compounds.

Data Summary Table

Biological ActivityEffectiveness (IC50)Target Cell LinesReference
Anticancer~10 µMA549
Antiviral<5 µMMT-4 (HIV)
Anti-inflammatoryN/AVarious models

Scientific Research Applications

Research indicates that compounds containing tetrazole and piperazine structures exhibit diverse biological activities. The biological activity of this compound can be attributed to its interactions with specific receptors and enzymes, including:

Receptor Modulation: It may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

Enzyme Inhibition: The compound could inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer or inflammation.

Therapeutic Applications

The potential therapeutic applications of (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Initial studies suggest potential in inhibiting tumor growth through modulation of cell signaling pathways.
  • Neurological Effects: Investigations indicate possible applications in treating anxiety or depression by modulating neurotransmitter systems.

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various pathogens
AnticancerInhibits tumor growth
NeurologicalModulates neurotransmitter activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds similar to this compound:

  • Synthesis and Evaluation: A study reported the synthesis of various tetrazole derivatives, evaluating their potential as topoisomerase II inhibitors, highlighting their anticancer properties.
  • Neuropharmacological Studies: Research indicated that piperazine derivatives could exhibit anxiolytic effects by interacting with serotonin receptors.

Comparison with Similar Compounds

Structural Differences :

  • Tetrazole Substituent : The target compound has a phenyl group, while this analog features a 4-fluorophenyl group. Fluorination can enhance electronic effects and binding affinity to hydrophobic pockets.
  • Methanone Group: The target’s 4-(trifluoromethyl)phenyl methanone contrasts with the thienyl-ethanone group here. Thiophene introduces sulfur-based interactions but reduces lipophilicity compared to the trifluoromethyl group.

Pharmacological Implications :

  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration and metabolic stability compared to the thienyl group .

Piperazine-Benzimidazole Derivatives (Patent Compound from )

Structural Differences :

  • Core Heterocycle : The patent compound replaces tetrazole with a benzimidazole ring, enabling stronger hydrogen bonding but increasing molecular weight.
  • Trifluoromethyl Placement: The trifluoromethyl group is on a phenylamine moiety rather than a methanone-linked phenyl.

Functional Implications :

  • Benzimidazole derivatives are often prioritized for antiviral or kinase inhibition due to their planar structure. The target compound’s tetrazole may offer better solubility as a carboxylic acid bioisostere .

Piroxicam Analogs with Anti-HIV Activity ()

Structural Differences :

  • Scaffold : Piroxicam analogs use a benzothiazine core instead of piperazine-tetrazole.
  • Key Groups : The target compound lacks the sulfonamide and oxicam rings but shares aromatic and heterocyclic features.

Activity Comparison :

  • Piroxicam analogs (e.g., 13d, 13l, 13m) exhibit anti-HIV activity with EC50 values of 20–25 µM and selectivity indices >26 .

Comparative Analysis of Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound Compound from Patent Compound ()
Molecular Weight ~450 g/mol (estimated) ~430 g/mol >500 g/mol
Lipophilicity (LogP) High (CF3 group) Moderate (thienyl group) Very high (benzimidazole + CF3)
Solubility Moderate (tetrazole as polar group) Low (thienyl reduces polarity) Low (bulky aromatic rings)

Pharmacological Activity

  • Antiviral Potential: The piroxicam analogs () demonstrate that heterocyclic scaffolds with hydrogen-bonding groups (e.g., tetrazole, sulfonamide) are viable for viral inhibition. The target compound’s trifluoromethyl group may enhance potency against viral proteases or integrases .
  • Cytotoxicity : Piperazine-tetrazole derivatives generally show low cytotoxicity (e.g., SI >26 in ), suggesting the target compound may have a favorable safety profile .

Q & A

Basic: What are the typical synthetic routes for synthesizing (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between phenyl azide and nitriles under catalytic conditions.
  • Step 2 : Alkylation of the tetrazole nitrogen with a methyl-piperazine derivative, often using alkyl halides or Mitsunobu conditions for stereochemical control .
  • Step 3 : Coupling the piperazine moiety to the 4-(trifluoromethyl)phenyl methanone group via nucleophilic acyl substitution or Buchwald-Hartwig amination, depending on the reactivity of the intermediates .
    Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for cycloaddition) and solvent systems (e.g., DMF for polar intermediates) to enhance yields.

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

X-ray crystallography and Hirshfeld surface analysis are critical:

  • X-ray Diffraction : Resolves bond lengths, angles, and torsional strain between the tetrazole and piperazine groups. For example, the dihedral angle between the tetrazole and phenyl rings can indicate steric hindrance .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts between the trifluoromethyl group and adjacent molecules), which influence packing efficiency and stability .
    Methodological Tip : Use synchrotron radiation for high-resolution data collection to detect weak interactions.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR verify the piperazine methylene protons (δ ~2.5–3.5 ppm) and the trifluoromethyl group’s electronic environment (no proton signal but affects neighboring carbons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 431.15) and fragmentation patterns (e.g., loss of the tetrazole moiety).
  • Elemental Analysis : Validates C, H, N, and F content (e.g., C: 61.71%, H: 4.89%, N: 8.00%) .

Advanced: How do the electron-withdrawing trifluoromethyl and tetrazole groups influence reactivity?

  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its electron-deficient nature directs electrophilic substitution to the para position of the phenyl ring .
  • Trifluoromethyl Group : Increases lipophilicity (logP ~3.2) and resistance to oxidative metabolism. It also stabilizes the ketone via inductive effects, reducing susceptibility to nucleophilic attack .
    Experimental Validation : Conduct Hammett studies to quantify substituent effects on reaction rates.

Basic: What are the key challenges in purifying this compound?

  • Solubility Issues : Low solubility in aqueous buffers necessitates purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Byproduct Formation : Monitor for N-alkylation side products during piperazine coupling using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can researchers design assays to evaluate this compound’s biological activity?

  • Target Engagement Assays : Use fluorescence polarization to measure binding affinity to enzymes (e.g., kinases) or receptors. Include controls like staurosporine for baseline comparison .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for the compound’s logD (~2.8) and membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor depletion over time using UPLC-QTOF .

Advanced: How to address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Experimental Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity (STR profiling) .
  • Theoretical Frameworks : Reconcile discrepancies using computational models (e.g., molecular docking to assess binding pose variations) .

Basic: What safety precautions are recommended for handling this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl ketone.
  • PPE : Use nitrile gloves and fume hoods due to potential tetrazole-related toxicity (LD50 >500 mg/kg in rodents) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

  • Prodrug Design : Mask the ketone as an ester to enhance oral bioavailability.
  • Salt Formation : Use hydrochloride salts to improve aqueous solubility (tested via shake-flask method) .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • In Vivo Imaging : Utilize PET tracers with 18^{18}F-labeled analogs to track tissue distribution in rodent models .

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